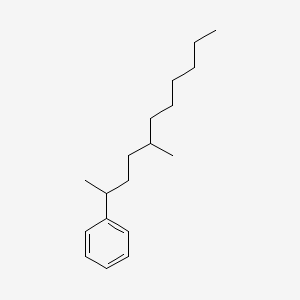
(5-Methylundecan-2-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylundecan-2-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 5-methylundecan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylundecan-2-YL)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5-methylundecan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methylundecan-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alkane or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Methylundecan-2-YL)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (5-Methylundecan-2-YL)benzene depends on its specific application and the context in which it is used. In chemical reactions, it typically acts as a substrate that undergoes transformation through various reaction pathways. The molecular targets and pathways involved can vary widely, from enzyme interactions in biological systems to catalytic processes in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Methylundecan-2-one
- 9-Methylundecan-2-one
- 5-Methylundecane
Uniqueness
(5-Methylundecan-2-YL)benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and industrial applications
Eigenschaften
CAS-Nummer |
851388-83-5 |
|---|---|
Molekularformel |
C18H30 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
5-methylundecan-2-ylbenzene |
InChI |
InChI=1S/C18H30/c1-4-5-6-8-11-16(2)14-15-17(3)18-12-9-7-10-13-18/h7,9-10,12-13,16-17H,4-6,8,11,14-15H2,1-3H3 |
InChI-Schlüssel |
WUDWFSHFKHIZEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CCC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B14198294.png)

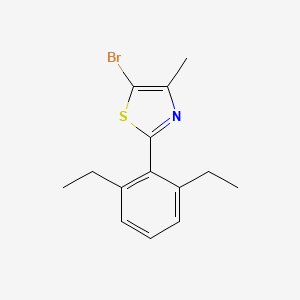
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)

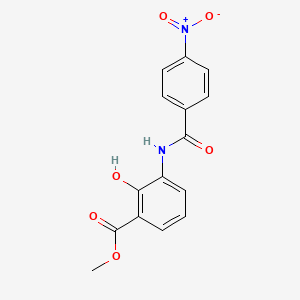
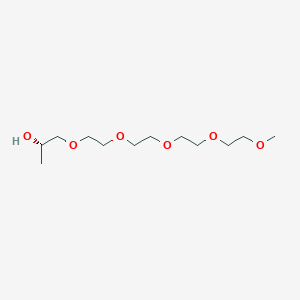
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
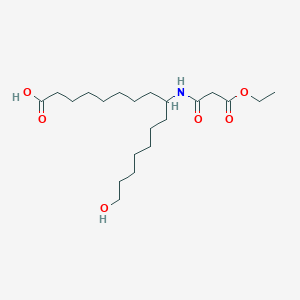
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

